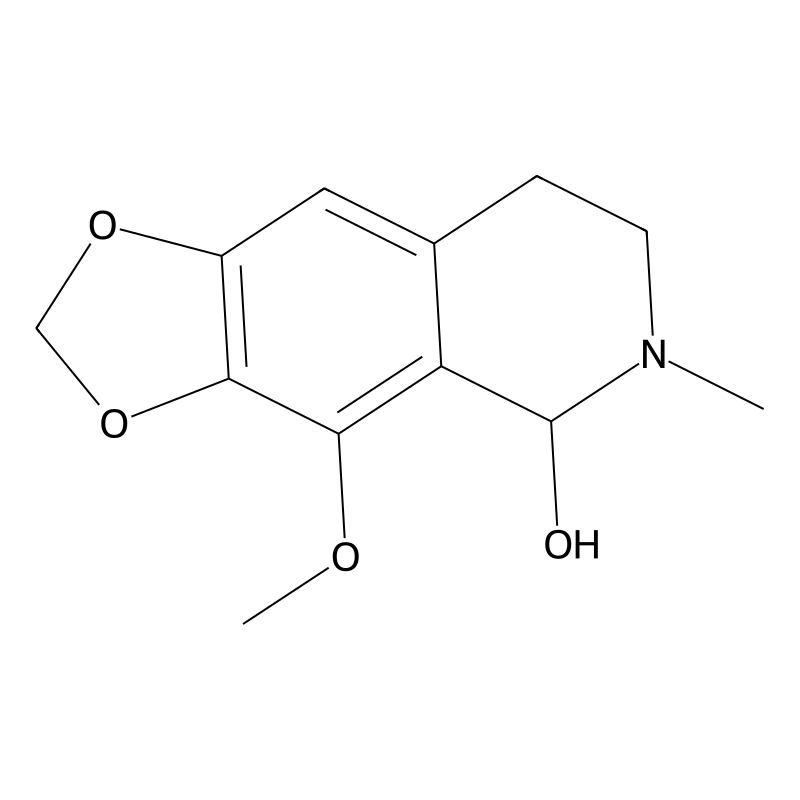Cotarnine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Anti-Cancer Properties:
Cotarnine and its derivatives have shown promising results in inhibiting the growth and proliferation of various cancer cell lines. Studies have demonstrated its ability to:
- Induce cell cycle arrest: Cotarnine disrupts the normal cell division process by arresting cells in the G2/M phase, preventing uncontrolled replication [].
- Target specific signaling pathways: Certain cotarnine derivatives have been shown to target specific signaling pathways crucial for cancer cell survival and proliferation [].
- Enhance the efficacy of other anti-cancer drugs: Cotarnine can potentially improve the effectiveness of existing cancer treatments by overcoming drug resistance in some cancer cells [].
Cotarnine is a naturally occurring alkaloid derived from the opium poppy, specifically a derivative of noscapine. It is characterized by its structural framework as a 1,2,3,4-tetrahydroisoquinoline compound. Cotarnine has garnered attention due to its potential pharmacological properties and its role in various
- Halogenation: Cotarnine can undergo halogenation at the 9th position of the isoquinoline ring, allowing for the introduction of halogen substituents .
- Formylation and Nitration: These reactions also occur at the 9th position, facilitating further functionalization of the compound .
- Nucleophilic Substitution: This reaction can lead to various derivatives depending on the nucleophile used, such as bifunctional pyrazole nucleophiles that react with cotarnine .
- Acyl Derivatives Formation: Cotarnine can react with aryl ketones to form acyl derivatives, expanding its chemical diversity .
Cotarnine exhibits a range of biological activities that make it a subject of interest in pharmacology:
- Anticancer Properties: Research indicates that cotarnine and its derivatives may possess anticancer properties, particularly against certain leukemia cell lines .
- Cytotoxic Effects: Studies have shown that cotarnine can induce cytotoxic effects in various cancer cell lines, suggesting potential applications in cancer therapy .
- Neuroprotective Effects: Some studies suggest that cotarnine may have neuroprotective effects, although more research is needed to fully understand this potential .
The synthesis of cotarnine can be achieved through various methods:
- Degradation of Noscapine: One prominent method involves the degradation of noscapine to yield cotarnine. This process typically requires specific reaction conditions to ensure high yields .
- Chemical Modification: Cotarnine can be synthesized through chemical modifications involving reactions with bifunctional acids or other nucleophiles to form diverse derivatives .
- One-Pot Reactions: Recent advancements have introduced one-pot synthesis methods that allow for the efficient production of cotarnine derivatives using green solvents .
Research into cotarnine's interactions with other compounds reveals significant insights:
- Drug Interactions: Studies are ongoing to assess how cotarnine interacts with other pharmaceuticals, which could influence its efficacy and safety profiles.
- Biological Mechanisms: Understanding how cotarnine interacts at the molecular level with biological targets is crucial for elucidating its pharmacological effects.
Cotarnine shares structural and functional similarities with several other alkaloids. Here are some notable comparisons:
| Compound | Structure Type | Unique Features |
|---|---|---|
| Noscapine | Benzylisoquinoline | Known for its antitussive properties |
| Papaverine | Benzylisoquinoline | Exhibits smooth muscle relaxant properties |
| Thebaine | Benzylisoquinoline | A precursor for synthetic opioids |
| Hydrastinine | Isoquinoline | Exhibits antimicrobial properties |
| Berberine | Protoberberine | Known for its anti-inflammatory and antimicrobial effects |
Cotarnine stands out due to its specific reactivity patterns and potential anticancer activity, distinguishing it from these similar compounds.
Cotarnine was first isolated in the early 20th century through the oxidation of noscapine (also known as narcotine), a phthalide isoquinoline alkaloid found in the opium poppy (Papaver somniferum). The initial synthesis involved treating noscapine with dilute nitric acid, a method documented by Salway in 1910. Structural elucidation by Small and Lutz in 1932 confirmed its tetrahydroisoquinoline core, characterized by a fused benzene and piperidine ring system with methoxy and hydroxyl substituents.
Cotarnine gained early pharmaceutical relevance as cotarnine hydrochloride, marketed under the trade name Stypticin, for its hemostatic properties. Its role expanded with the discovery of its utility in synthesizing tritoqualine, an antiallergic drug.
Key Historical Milestones:
Significance in Alkaloid Chemistry
Cotarnine occupies a unique niche in alkaloid chemistry due to its tetrahydroisoquinoline scaffold, a structural motif shared with bioactive compounds such as morphine and papaverine. Its significance stems from:
- Synthetic Versatility: Cotarnine serves as a precursor for derivatives with enhanced bioactivity. For example, coupling with amino acids like tryptophan yields conjugates with 50-fold greater cytotoxicity against cancer cells than parent compounds.
- Green Chemistry Applications: Metal-free C(sp³)-H bond activation reactions using cotarnine enable eco-friendly synthesis of THIQ derivatives, minimizing waste and energy consumption.
- Biological Relevance: Cotarnine’s interactions with tubulin and kinases underpin its antitumor mechanisms, while its hemostatic action involves modulation of clotting pathways.
Position within Isoquinoline Alkaloids Classification
Isoquinoline alkaloids are classified based on their core structures and biosynthetic pathways. Cotarnine belongs to the tetrahydroisoquinoline subclass, distinguished by its partially saturated isoquinoline nucleus.
Structural Classification of Isoquinoline Alkaloids:
| Subclass | Core Structure | Example Compounds |
|---|---|---|
| Simple isoquinolines | Fully aromatic ring | Papaverine |
| Tetrahydroisoquinolines | Partially saturated | Cotarnine, Morphine |
| Benzylisoquinolines | Benzyl-substituted | Codeine, Thebaine |
| Phthalide isoquinolines | Phthalide-fused | Noscapine |
Cotarnine’s structure features:
- Methoxy groups at positions 4 and 6.
- A hydroxyl group at position 5.
- A methyl group at position 6, contributing to stereochemical complexity.
Molecular Formula: C₁₂H₁₅NO₄
Molecular Weight: 237.25 g/mol
IUPAC Name: 6-Methyl-5-hydroxy-4-methoxy-5,6,7,8-tetrahydro-2H-1,3-methylenedioxy-[4,5-g]isoquinoline.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Other CAS
82-54-2








